molecular formula C19H15FN6O3S2 B2775752 N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide CAS No. 310449-93-5

N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B2775752
CAS No.: 310449-93-5
M. Wt: 458.49
InChI Key: LXGUYYZAPIZFEV-UHFFFAOYSA-N
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Description

N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, thiazolyl, triazolyl, and furan carboxamide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.

    Synthesis of the triazole ring: This step involves the cyclization of a hydrazine derivative with a nitrile or a similar precursor.

    Coupling reactions: The final compound is formed by coupling the intermediate thiazole and triazole derivatives with a fluorophenyl and furan carboxamide group under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thioether linkage.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(4-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
  • N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Uniqueness

The uniqueness of N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and binding affinity to biological targets compared to its chlorinated or brominated analogs.

Biological Activity

N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features several notable structural components:

  • Triazole Ring : Known for its diverse biological activities including antifungal and antibacterial properties.
  • Thiazole Moiety : Contributes to the compound's pharmacological profile.
  • Fluorophenyl Group : Enhances lipophilicity and can influence binding interactions with biological targets.

Pharmacological Profile

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a broad range of biological activities:

  • Antibacterial Activity :
    • Studies have shown that derivatives of 1,2,4-triazoles possess significant antibacterial effects against various strains of bacteria. For instance, compounds similar to N-{[4-(4-fluorophenyl)-5-(thiazol-2-yl)carbamoyl]methyl} have demonstrated Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like vancomycin and ciprofloxacin against MRSA .
  • Antifungal Activity :
    • The compound has potential antifungal properties attributed to the triazole ring which disrupts fungal cell membrane synthesis. Triazole derivatives are commonly used in treating fungal infections due to their efficacy .
  • Anticancer Potential :
    • Some studies suggest that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with molecular targets such as receptors or ion channels can modulate physiological responses.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other triazole derivatives:

Compound NameStructure FeaturesBiological ActivityMIC (μg/mL)
N-(4-Fluorophenyl)triazoleTriazole ringAntibacterial0.125
Thiazole-Triazole HybridThiazole + TriazoleAntifungal0.5
N-{[4-(4-fluorophenyl)-5-(thiazol-2-yl)carbamoyl]}Triazole + Thiazole + FluorophenylAnticancer & Antibacterial0.046

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to N-{[4-(4-fluorophenyl)-5-(thiazol-2-yl)carbamoyl]}:

  • Study on Antibacterial Efficacy : A recent study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited MIC values significantly lower than traditional antibiotics .
  • Exploration of Antifungal Properties : In vitro tests showed that certain triazoles were effective against Candida species, with MIC values indicating potential for clinical application .
  • Cancer Cell Line Studies : Research involving breast cancer cell lines demonstrated that specific triazole derivatives could inhibit cell growth effectively, suggesting a pathway for developing anticancer agents .

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O3S2/c20-12-3-5-13(6-4-12)26-15(10-22-17(28)14-2-1-8-29-14)24-25-19(26)31-11-16(27)23-18-21-7-9-30-18/h1-9H,10-11H2,(H,22,28)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGUYYZAPIZFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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